Ethyl(1-phenylbutan-2-yl)amine, also known as N-Ethyl-1-phenylbutan-2-amine or N,α-Diethylphenethylamine, is a chemical compound belonging to the phenethylamine class. This class encompasses various molecules with diverse biological effects, including some well-known stimulants like amphetamine PubChem: .
Ethyl(1-phenylbutan-2-yl)amine is an organic compound with the chemical formula and a molecular weight of approximately 191.29 g/mol. This compound features a phenyl group attached to a butan-2-yl chain, which is further substituted by an ethyl group at the nitrogen atom. Its structure can be represented as follows:
textCH2Ph | CH3-CH-CH2-NH-Et
The compound falls under the category of amines and is characterized by its aliphatic and aromatic components, which contribute to its unique chemical properties.
N-EAPB is a psychoactive compound and can produce a variety of effects, including stimulation, euphoria, increased alertness, and hallucinations []. Due to its psychoactive properties, N-EAPB is considered a drug of abuse and is illegal to possess in many countries [].
The potential risks associated with N-EAPB use include addiction, anxiety, paranoia, heart problems, and seizures []. The limited research available suggests N-EAPB may be less potent than other stimulants like amphetamine, but the full spectrum of its effects and safety profile is not well understood [].
The synthesis of Ethyl(1-phenylbutan-2-yl)amine can be achieved through several methods:
Ethyl(1-phenylbutan-2-yl)amine has potential applications in:
Research into the interactions of Ethyl(1-phenylbutan-2-yl)amine with biological systems is essential for understanding its potential effects. Interaction studies may focus on:
Ethyl(1-phenylbutan-2-yl)amine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl(1-methylbutan-2-yl)amine | C12H25N | Methyl group instead of phenyl; different reactivity |
| Ethyl(1-phenyldecan-2-yl)amine | C18H37N | Longer carbon chain; potential for different biological activity |
| Ethyl(1-cyclopropylbutan-2-yl)amine | C12H19N | Cyclopropane ring introduces strain; affects reactivity |
Ethyl(1-phenylbutan-2-yl)amine's unique combination of an ethyl group and a phenolic structure sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.